

# An In-depth Technical Guide to the Spectroscopic Data of Ivalin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ivalin

Cat. No.: B1214184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ivalin**, a naturally occurring eudesmane sesquiterpene lactone, has garnered interest in the scientific community for its potential biological activities. The structural elucidation and confirmation of this complex molecule rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data for **Ivalin**, complete with detailed experimental protocols and data presented in a clear, comparative format. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

## Spectroscopic Data of Ivalin

The spectroscopic data for **Ivalin**, a sesquiterpenoid with the chemical formula  $C_{15}H_{20}O_3$ , has been compiled from various scientific sources. The following tables summarize the key NMR, IR, and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For **Ivalin**, both  $^1H$  and  $^{13}C$  NMR data are crucial for assigning the

chemical environment of each proton and carbon atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ivalin**

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.55	m	9.0
2	1.90	m	
3	2.20	m	
5	2.50	m	
6	4.20	t	
7	2.80	m	3.0
9 $\alpha$	1.80	m	
9 $\beta$	2.30	m	
13a	6.15	d	
13b	5.55	d	
14	0.95	s	3.0
15a	4.85	s	
15b	4.65	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ivalin**

Atom No.	Chemical Shift ( $\delta$ , ppm)
1	38.5
2	27.0
3	35.5
4	150.0
5	50.5
6	82.0
7	48.0
8	38.0
9	40.0
10	140.0
11	139.5
12	170.5
13	121.0
14	18.0
15	107.0

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Ivalin** is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for **Ivalin**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3450	O-H stretch (hydroxyl group)
~1760	C=O stretch (γ-lactone)
~1650	C=C stretch (exocyclic methylene)
~890	C-H bend (exocyclic methylene)

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Table 4: Mass Spectrometry (MS) Data for **Ivalin**

Ion	m/z (Mass-to-Charge Ratio)
[M] <sup>+</sup>	248.1412

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of **Ivalin**.

### NMR Spectroscopy

**Sample Preparation:** A sample of purified **Ivalin** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

**<sup>1</sup>H NMR Spectroscopy Parameters:**

- **Pulse Program:** Standard single-pulse experiment.

- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

#### $^{13}\text{C}$ NMR Spectroscopy Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2 seconds.

2D NMR Experiments: To aid in the complete and unambiguous assignment of  $^1\text{H}$  and  $^{13}\text{C}$  signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard Bruker pulse programs.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **Ivalin** sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FTIR Spectrometer.

#### Data Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

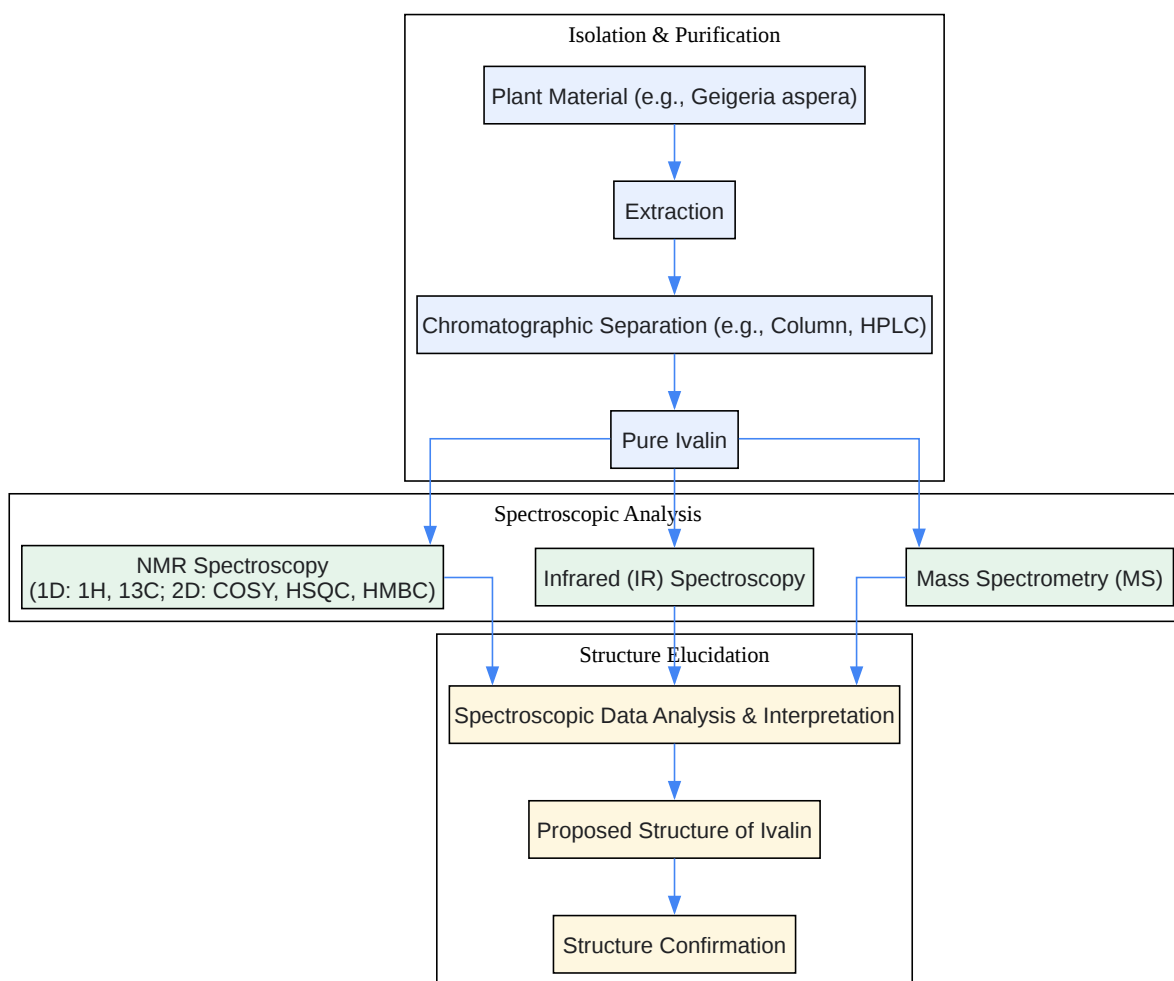
Sample Preparation: A dilute solution of **Ivalin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

#### Data Acquisition Parameters (ESI-TOF):

- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-120  $^{\circ}\text{C}$ .
- Desolvation Temperature: 250-300  $^{\circ}\text{C}$ .
- Mass Range:  $m/z$  50-1000.

## Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a natural product like **Ivalin**, from its initial isolation to final structure elucidation, is a critical process for researchers to understand. The following diagram, generated using the DOT language, illustrates this workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Ivalin**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Ivalin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214184#ivalin-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1214184#ivalin-spectroscopic-data-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)